molecular formula C32H44O7 B3344664 Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- CAS No. 86691-97-6

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-

Cat. No.: B3344664
CAS No.: 86691-97-6
M. Wt: 540.7 g/mol
InChI Key: UFQQXUKNLJUJRF-YRXAXKISSA-N
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Description

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are macrocyclic lactones. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- is particularly notable for its efficacy in controlling parasitic infections in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the macrocyclic lactone ring: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Specific functional groups are introduced through selective reactions such as oxidation, reduction, and substitution.

    Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

Industrial production of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- often involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce milbemycins, which are then extracted and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.

    Biology: Investigated for its effects on various biological systems, particularly its anthelmintic properties.

    Medicine: Explored for its potential in treating parasitic infections in animals and humans.

    Industry: Utilized in the development of insecticides and anthelmintic drugs.

Mechanism of Action

The mechanism of action of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s selectivity for parasite channels over mammalian channels contributes to its efficacy and safety.

Comparison with Similar Compounds

Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- can be compared to other milbemycins and macrocyclic lactones, such as:

    Avermectins: Another class of macrocyclic lactones with similar anthelmintic properties.

    Ivermectin: A well-known avermectin used to treat parasitic infections.

    Selamectin: Another milbemycin derivative used in veterinary medicine.

The uniqueness of Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)- lies in its specific structural features and its potent activity against a broad spectrum of parasites.

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-6'-ethyl-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-27,29,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQQXUKNLJUJRF-YRXAXKISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86691-97-6
Record name Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086691976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
Reactant of Route 2
Reactant of Route 2
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
Reactant of Route 3
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
Reactant of Route 4
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
Reactant of Route 5
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-
Reactant of Route 6
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-oxo-, (6S,25R)-

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